molecular formula C19H12ClN3S2 B3041287 2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-phenyl-1,3-thiazole CAS No. 266361-95-9

2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-phenyl-1,3-thiazole

Cat. No.: B3041287
CAS No.: 266361-95-9
M. Wt: 381.9 g/mol
InChI Key: APBJHZKNUBYCKQ-UHFFFAOYSA-N
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Description

2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-phenyl-1,3-thiazole is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a phenyl group, and pyridyl groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-phenyl-1,3-thiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using phenyl halides and a suitable base.

    Attachment of Pyridyl Groups: The pyridyl groups are attached via nucleophilic substitution reactions, where pyridyl thiols react with chlorinated intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-phenyl-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like thiols, amines, or alkoxides are used in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-phenyl-1,3-thiazole has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole
  • 2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-[4-methylphenyl]-1,3-thiazole

Uniqueness

2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-phenyl-1,3-thiazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2-chloro-6-pyridin-2-ylsulfanylpyridin-4-yl)-4-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3S2/c20-16-10-14(11-18(23-16)25-17-8-4-5-9-21-17)19-22-15(12-24-19)13-6-2-1-3-7-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBJHZKNUBYCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC(=NC(=C3)Cl)SC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-phenyl-1,3-thiazole
Reactant of Route 2
2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-phenyl-1,3-thiazole
Reactant of Route 3
2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-phenyl-1,3-thiazole
Reactant of Route 4
2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-phenyl-1,3-thiazole
Reactant of Route 5
2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-phenyl-1,3-thiazole
Reactant of Route 6
2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-phenyl-1,3-thiazole

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